This compound can be classified as:
The synthesis of 2-Chloro-N-isopropyl-N-(3-methoxy-pyrazin-2-ylmethyl)-acetamide typically involves several key steps:
The molecular structure of 2-Chloro-N-isopropyl-N-(3-methoxy-pyrazin-2-ylmethyl)-acetamide can be described in detail:
PKBSUZWFQXNCSI-UHFFFAOYSA-N
CC(C)N(C(=O)CCl)C1=NC(=CN=C1)OC
2-Chloro-N-isopropyl-N-(3-methoxy-pyrazin-2-ylmethyl)-acetamide can participate in various chemical reactions:
These reactions typically require specific conditions:
The mechanism of action for 2-Chloro-N-isopropyl-N-(3-methoxy-pyrazin-2-ylmethyl)-acetamide primarily involves its interaction with biological targets:
The physical and chemical properties of 2-Chloro-N-isopropyl-N-(3-methoxy-pyrazin-2-ylmethyl)-acetamide are crucial for its application:
The scientific applications of 2-Chloro-N-isopropyl-N-(3-methoxy-pyrazin-2-ylmethyl)-acetamide include:
CAS No.: 639-99-6
CAS No.: 13981-37-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: